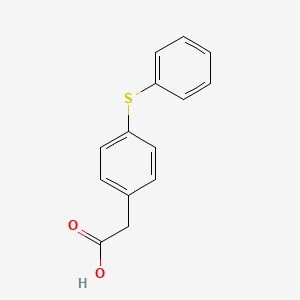

2-(4-(Phenylthio)phenyl)acetic acid

Description

Background and Significance of 2-(4-(Phenylthio)phenyl)acetic Acid in Chemical and Biological Research

With the molecular formula C14H12O2S, this compound serves as a crucial intermediate in organic synthesis. chemimpex.com Its structure allows it to be a building block for more complex molecules, facilitating the creation of novel compounds with specific, tailored properties. chemimpex.com This has made it a valuable asset in the development of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

In the realm of biological research, the compound is particularly noted for its potential in medicinal chemistry. chemimpex.com It is a key component in the synthesis of various pharmaceuticals, especially those aimed at treating inflammatory and pain-related conditions. chemimpex.com Furthermore, it is utilized in biochemical studies to investigate the mechanisms of action of certain enzymes and receptors, offering insights into drug efficacy and interactions. chemimpex.com

Historical Context and Evolution of Phenylthioacetic Acid Derivatives in Medicinal Chemistry

The journey of phenylacetic acid and its derivatives in medicinal chemistry is a rich one. Phenylacetic acid itself is a naturally occurring compound found in plants and is a catabolite of phenylalanine in humans. wikipedia.org Its derivatives have long been recognized for their therapeutic potential.

The broader family of aryl propionic acid derivatives, to which phenylacetic acids are related, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. orientjchem.org The discovery that cyclooxygenase (COX) exists in two isoforms, COX-1 and COX-2, in the early 1990s was a pivotal moment. orientjchem.org It spurred the development of more selective NSAIDs to mitigate the gastrointestinal side effects associated with older drugs that non-selectively inhibited both isoforms. orientjchem.org

This historical context of seeking more effective and safer anti-inflammatory agents has driven the exploration of a wide array of phenylacetic acid derivatives, including those with a phenylthio group. The goal has been to modify the basic structure to enhance therapeutic activity while minimizing adverse effects. chemimpex.com

Research Landscape and Emerging Trends for this compound

Current research on this compound and its analogs is vibrant and multifaceted. A significant area of investigation is its application in cancer research. Phenylacetate (B1230308) and related aromatic fatty acids have demonstrated anti-proliferative and differentiating effects on various human cancer cell lines, including those of the prostate, breast, and leukemia. nih.gov This has prompted the synthesis and evaluation of numerous derivatives as potential anticancer agents. nih.govnih.gov

Another prominent trend is the development of novel anti-inflammatory drugs. Researchers are actively synthesizing and testing phenylthioacetic acid derivatives for their ability to suppress inflammation. nih.govnih.gov This includes investigating their mechanisms of action, such as the inhibition of pro-inflammatory mediators. nih.gov

Furthermore, the compound is being explored in the field of material science for its potential to create new polymers with enhanced thermal stability and mechanical strength. chemimpex.com The versatility of its chemical structure makes it an attractive candidate for creating advanced materials with novel properties. chemimpex.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is largely driven by the pursuit of new therapeutic agents and novel materials. The primary objectives include:

Synthesis of Novel Derivatives: A key focus is the chemical synthesis of new analogs of this compound to explore structure-activity relationships. google.commdpi.comgoogle.com This involves modifying different parts of the molecule to optimize its biological activity and physical properties.

Biological Evaluation: A significant portion of research is dedicated to the in vitro and in vivo evaluation of these new compounds. This includes screening for anticancer, anti-inflammatory, analgesic, and antimicrobial activities. nih.govmdpi.comnih.gov

Mechanistic Studies: Understanding how these compounds exert their biological effects is a crucial objective. This involves biochemical assays to identify molecular targets, such as specific enzymes or signaling pathways. nih.gov

Development of Drug Delivery Systems: For promising drug candidates, research may extend to formulating effective drug delivery systems to enhance their therapeutic efficacy. This can involve the creation of cocrystals or other formulations. researchgate.net

The overarching goal of this academic inquiry is to leverage the unique properties of this compound to address unmet needs in medicine and material science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQKVBSLWBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285869 | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-61-9 | |

| Record name | NSC43068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Phenylthioacetic Acid Derivatives

The synthesis of phenylthioacetic acid derivatives can be approached through several established routes, focusing on the formation of the arylthioacetic acid skeleton and the introduction of the phenylthio group.

The construction of the arylthioacetic acid core is a fundamental step in the synthesis of this class of compounds. Common methods include:

Hydrolysis of Benzyl (B1604629) Cyanides: A traditional and effective method for preparing phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide. This reaction can be carried out under acidic or basic conditions. Acid hydrolysis, often using sulfuric acid, is generally preferred as it tends to proceed more smoothly. orgsyn.org The process typically involves heating the benzyl cyanide with a dilute acid solution, followed by cooling and isolation of the resulting phenylacetic acid. orgsyn.org

Willgerodt-Kindler Reaction: This reaction provides a pathway to synthesize arylthioacetic acids from acetophenones. The reaction of an acetophenone (B1666503) with sulfur and a secondary amine, such as morpholine, yields a thiomorpholide. Subsequent hydrolysis of this intermediate produces the desired phenylacetic acid. researchgate.net The use of phase transfer catalysts can significantly reduce reaction times. researchgate.net

Palladium-Catalyzed Carbonylation: Benzyl halides can be converted to phenylacetic acids through palladium-catalyzed carbonylation reactions. This method is advantageous as it tolerates a variety of functional groups. researchgate.net

From α-Phenylthioaldehydes: These compounds can serve as precursors for generating acyl azolium and azolium enolate intermediates, which are versatile in synthesis. st-andrews.ac.uk

A summary of common synthetic routes to the arylthioacetic acid skeleton is presented in the table below.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Benzyl Cyanide | H2SO4, H2O | - | Phenylacetic Acid | orgsyn.org |

| Acetophenone | S, Morpholine | Thiomorpholide | Phenylacetic acid | researchgate.net |

| Benzyl Halide | CO, Pd catalyst | - | Phenylacetic Acid | researchgate.net |

| α-Phenylthioaldehyde | NHC precatalyst, base | Acyl azolium intermediate | Thiol ester | st-andrews.ac.uk |

The introduction of the phenylthio group is a critical step in the synthesis of 2-(4-(phenylthio)phenyl)acetic acid and its derivatives. Several strategies are employed to achieve this transformation:

Nucleophilic Aromatic Substitution: A common method involves the reaction of a halogenated phenylacetic acid derivative with a thiophenol salt, such as sodium thiophenolate. This reaction is often catalyzed by copper ions. For instance, p-halogenated phenylacetic acids can react with sodium methyl mercaptide in the presence of cuprous ions and DMF to yield 4-(methylthio)phenylacetic acid. google.com

Thiol-Thioester Exchange: The reaction of a thiol with a phenylthiocarbamate component can be used to introduce a phenylthio group. This process proceeds efficiently in water at a neutral pH. nih.gov

Reaction with Phenylthiochloroformate: The phenylthiocarbonyl group can be introduced onto an amino group using commercially available phenylthiochloroformate. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound has been approached through various routes, often as a key intermediate for more complex molecules like Zaltoprofen. chemicalbook.com

A logical retrosynthetic analysis of this compound suggests disconnection at the sulfur-carbon bond, leading to two primary precursors: a 4-halophenylacetic acid derivative and thiophenol. Alternatively, disconnection at the bond between the phenyl ring and the acetic acid moiety points towards 4-(phenylthio)toluene as a precursor, which can then be functionalized.

Key precursors for the synthesis of this compound and its derivatives include:

4-Halophenylacetic acid or its esters: These serve as the electrophilic partner in nucleophilic aromatic substitution reactions.

Thiophenol: This provides the nucleophilic phenylthio group.

4-(Phenylthio)toluene: This can be halogenated at the benzylic position and subsequently converted to the acetic acid.

5-Propionyl-2-phenylthiophenylacetate: This compound can undergo a series of reactions including ketal formation, bromination, and rearrangement to yield related structures. google.com

One documented pathway for a related compound, 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, starts from methyl 5-propionyl-2-phenylthiophenylacetate. google.com This multi-step synthesis involves:

Ketalization: The starting material is reacted with neopentyl glycol and an orthoformate under acidic catalysis to protect the ketone functionality as a neopentyl glycol ketal. google.com

Bromination: The intermediate ketal is then subjected to bromination. google.com

Rearrangement and Hydrolysis: The brominated intermediate undergoes rearrangement, followed by hydrolysis and acidification to yield the final product. google.com

Another general approach involves the Suzuki-Miyaura coupling reaction. For example, the synthesis of substituted phenylacetic acids can be achieved by coupling an aryl boronic acid or ester with an alkyl halide. inventivapharma.com This Csp2-Csp3 coupling, while sometimes yielding moderate results, provides a versatile route to various derivatives. inventivapharma.com

The efficiency of synthesizing phenylthioacetic acid derivatives can be significantly influenced by reaction conditions.

Catalyst and Base Selection in Suzuki Coupling: In Suzuki-Miyaura couplings for preparing substituted phenylacetic acids, the choice of base can have a notable effect on the yield. For instance, potassium carbonate (K2CO3) has been found to give better results than other bases in certain cases. inventivapharma.com

Solvent and Temperature Control: The choice of solvent and reaction temperature are critical parameters. For instance, in the synthesis of 2-substituted benzothiazoles, a related class of sulfur-containing heterocycles, ethanol (B145695) has been used as a solvent, with yields being influenced by the electronic nature of the substituents. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to develop solvent-free methods for synthesizing related heterocyclic compounds, often leading to high yields in shorter reaction times. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of a related compound, 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, highlighting the effect of different reagents on the total yield. google.com

| Step 3 Reagent (in place of Zinc Oxide) | Total Yield (%) | Purity (%) | Reference |

| Zinc Bromide (0.0074 mol) | 75 | 98.5 | google.com |

| Sodium Hydroxide (0.214 mol) | 80 | 99.1 | google.com |

Stereoselective and Regioselective Synthesis Approaches

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern synthetic chemistry. While specific stereoselective syntheses targeting a chiral center on the acetic acid moiety of this compound are not extensively documented in publicly available literature, the principles of regioselective synthesis are well-applied in the creation of its core structure and analogs.

A key challenge in the synthesis of this compound is the regioselective formation of the C-S bond. Copper-catalyzed reactions of aryl iodides with thioglycolic acid have been shown to be highly dependent on the solvent system, yielding arylthio acetic acids in aqueous DMF organic-chemistry.org. This method offers a direct route to the (arylthio)acetic acid moiety with predictable regiochemistry based on the starting aryl iodide.

Another approach involves the acid-mediated, transition-metal-free coupling of thiols and thioethers with diaryliodonium salts. organic-chemistry.orgfigshare.com This method is robust, tolerating a variety of functional groups and proceeding under acidic conditions to form diaryl sulfides. organic-chemistry.orgfigshare.com

Furthermore, the synthesis of analogs like 2-thiophenyl-5-propionyl phenylacetic acid demonstrates regiocontrol. The process starts with o-chlorophenylacetic acid, which is first subjected to a Friedel-Crafts propionylation reaction, directing the propionyl group to the para position relative to the chloro substituent. The final step involves a nucleophilic aromatic substitution where thiophenol displaces the chlorine atom, yielding the desired regioisomer. google.com Similarly, regioselective synthesis has been demonstrated in the creation of thiazolidine (B150603) acetic acid derivatives, where ring closure occurs at a specific nitrogen atom of a thiourea (B124793) moiety, a preference confirmed by 2D NMR and crystallography. nih.gov

Derivatization and Functionalization of this compound

This compound serves as a valuable building block for creating a diverse library of more complex molecules. chemimpex.com Its carboxylic acid handle and two phenyl rings provide multiple sites for functionalization, enabling the systematic exploration of structure-activity relationships for various biological targets.

Synthesis of Analogues and Homologs for Biological Screening

The core structure of this compound is a key feature in several biologically active compounds. By synthesizing a range of analogs and homologs, researchers can probe the structural requirements for therapeutic efficacy.

For instance, Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a homolog of the title compound. Its synthesis involves the intermediate 5-(1-carboxyethyl)-2-(phenylthio)phenylacetic acid, which features an additional methyl group on the acetic acid side chain, creating a chiral center. chemicalbook.com

In the search for new antitubercular agents, a series of bicyclic aniline (B41778) and amide derivatives based on a [2-(phenylthio)phenyl] scaffold were synthesized. A notable example is the synthesis of [2-(2,4-dimethylphenylthio)phenyl] aniline and its subsequent conversion to various amides for biological evaluation. ias.ac.in This highlights how modifications on both the phenylthio and the phenylacetic acid portions can be explored.

The table below showcases examples of synthesized analogs and homologs of this compound.

| Compound Name | Modification from Parent Compound | Therapeutic Area of Interest |

| Zaltoprofen | Addition of a methyl group to the acetyl moiety | Anti-inflammatory chemicalbook.com |

| [2-(2,4-Dimethylphenylthio)phenyl] acetamides | Substitution on the phenylthio ring and conversion of the carboxylic acid to an amide | Antitubercular ias.ac.in |

| 2-Arylamino-4-phenylthiazole-5-acetic acids | Replacement of the phenylthio-phenyl moiety with a phenylamino-phenylthiazole scaffold | Anti-inflammatory researchgate.net |

Introduction of Diverse Substituents to the Phenyl Rings

The introduction of various substituents onto the phenyl rings of this compound can significantly influence the molecule's physicochemical properties and biological activity. Several synthetic strategies are employed to achieve this.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating C-C bonds. This has been used to synthesize substituted phenylacetic acids by coupling aryl boronic acids with halo-phenylacetic acid esters. inventivapharma.com This strategy allows for the introduction of a wide range of alkyl and aryl groups.

Another strategy involves starting with a pre-functionalized phenylacetic acid derivative. For example, the synthesis of 4-methylthio phenylacetic acid, an intermediate for the drug Etoricoxib, can be achieved by the reaction of a 4-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of a copper catalyst. google.com This demonstrates a method for introducing the thioether linkage to an already substituted ring.

Friedel-Crafts acylation is another classic method for introducing substituents. As mentioned earlier, the synthesis of 2-thiophenyl-5-propionyl phenylacetic acid utilizes this reaction to introduce a propionyl group onto the phenylacetic acid ring before the formation of the thioether bond. google.com

The following table summarizes methods for introducing substituents.

| Reaction Type | Reagents | Position of Substitution | Reference |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Varies depending on starting material | inventivapharma.com |

| Nucleophilic Aromatic Substitution | Sodium methyl mercaptide, Copper catalyst | Position of leaving group (e.g., halogen) | google.com |

| Friedel-Crafts Acylation | Propionyl chloride, Lewis acid (e.g., AlCl₃) | Para to the acetic acid group | google.com |

Preparation of Esters, Amides, and Other Prodrug Forms

The carboxylic acid group of this compound is a prime site for derivatization to form esters, amides, and other potential prodrugs. These modifications can enhance properties such as solubility, stability, and bioavailability.

Esterification can be achieved through various methods. A common laboratory procedure involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk For more sterically hindered alcohols, such as tert-butyl alcohol, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be effective. researchgate.net

Amide formation typically involves the activation of the carboxylic acid followed by reaction with an amine. A plethora of coupling reagents are available for this purpose, including carbodiimides (e.g., DCC, EDC), organophosphorus reagents (e.g., PyBOP), and aminium reagents (e.g., HBTU). researchgate.net For example, the synthesis of [2-(2,4-dimethylphenylthio)phenyl] acetamide (B32628) derivatives was accomplished using 1,1'-carbonyldiimidazole (B1668759) (CDI) in DMF. ias.ac.in Phenylacetamide derivatives have also been synthesized and evaluated as potential anticancer agents, demonstrating the therapeutic interest in this class of compounds. nih.gov

The table below lists common reagents for the formation of esters and amides.

| Derivative | Reagent Class | Specific Examples |

| Esters | Acid Catalysts | Concentrated H₂SO₄ chemguide.co.uk |

| Coupling Reagents | EDC/DMAP researchgate.net | |

| Amides | Carbodiimides | DCC, EDC researchgate.net |

| Aminium Reagents | HBTU, TBTU, HOBt researchgate.net | |

| Other | CDI ias.ac.in |

Development of Advanced Synthetic Intermediates

Beyond its own potential applications, this compound and its derivatives serve as crucial intermediates for the synthesis of more complex molecules and active pharmaceutical ingredients.

As previously noted, this compound is a key precursor in the synthesis of the anti-inflammatory drug Zaltoprofen. chemicalbook.com Furthermore, substituted phenylacetic acid derivatives are important starting materials for the preparation of various pesticides. google.com The versatility of the phenylacetic acid scaffold allows for its incorporation into a wide range of molecular architectures. For example, multi-step syntheses have been developed to produce highly substituted phenylacetic acid derivatives, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid, which can act as starting materials for further functionalization. mdpi.com These examples underscore the role of this compound and its relatives as foundational molecules in medicinal and materials chemistry.

Biological Activities and Mechanistic Investigations

Anti-inflammatory and Analgesic Potential of 2-(4-(Phenylthio)phenyl)acetic Acid and its Derivatives

Research into this compound and its related structures has suggested a promising role in the management of inflammation and pain. The structural features of these molecules are akin to some known non-steroidal anti-inflammatory drugs (NSAIDs), prompting investigations into their mechanisms of action.

In vitro Studies on Inflammatory Mediators and Enzymes

While direct in vitro studies on the inhibitory effects of this compound on specific inflammatory mediators and enzymes are not extensively available in the reviewed literature, research on structurally related compounds provides some insights. The anti-inflammatory action of many NSAIDs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), important mediators of inflammation.

A study on substituted phenylthiophenylamines, which share the phenylthio structural motif, investigated their in vitro effects on prostaglandin (B15479496) synthesis. nih.gov It was noted that some derivatives, specifically benzyl (B1604629) alcohols, were capable of inhibiting prostaglandin synthesis. nih.gov However, the corresponding carboxylic acid derivatives in that particular study were found to be inactive in this in vitro assay. nih.gov

Further research on various thiophene (B33073) derivatives, which also contain a sulfur linkage, has shown potential inhibitory activity against COX-1 and COX-2 isoenzymes through molecular docking studies. nih.gov These computational findings suggest that the thiophene ring can interact with the active sites of these enzymes, a mechanism that could potentially be shared by phenylthio-containing compounds. nih.gov

It is important to note that specific IC₅₀ values for this compound against key inflammatory enzymes like COX-1, COX-2, or lipoxygenases were not found in the reviewed scientific literature.

Cellular and Molecular Mechanisms Underlying Anti-inflammatory Effects

The cellular and molecular mechanisms of this compound are not well-documented in the available literature. However, based on the known mechanisms of other anti-inflammatory agents with similar structural components, it can be hypothesized that its effects may be mediated through the modulation of inflammatory signaling pathways.

For instance, the inhibition of COX enzymes would lead to a downstream reduction in the production of pro-inflammatory prostaglandins. These prostaglandins are involved in processes such as vasodilation, increased vascular permeability, and sensitization of nociceptors.

Furthermore, some anti-inflammatory compounds exert their effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Studies on novel 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to downregulate the expression of nitric oxide (NO), IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. While not directly related to this compound, this highlights a potential pathway that could be investigated for the subject compound.

Investigation of Analgesic Pathways

The analgesic potential of this compound and its derivatives is suggested by their structural similarity to known analgesics. The primary mechanism for the analgesic effect of NSAIDs is the peripheral inhibition of prostaglandin synthesis, which reduces the sensitization of nerve endings to painful stimuli.

Studies on thiophene derivatives have shown antinociceptive activity in animal models, such as the acetic acid-induced writhing test and the hot plate test. nih.gov The acetic acid writhing test is a model of visceral inflammatory pain, and a reduction in writhing is indicative of peripheral analgesic activity. researchgate.net The hot plate test, on the other hand, suggests a centrally mediated analgesic effect. nih.gov

One study on acetylenic thiophene and furan (B31954) derivatives indicated that their antinociceptive effects could be mediated by opioidergic and muscarinic cholinergic receptors, as the effects were reversed by naloxone (B1662785) (an opioid antagonist) and atropine (B194438) (a muscarinic antagonist), respectively. researchgate.net While these are not direct studies on this compound, they provide a framework for potential analgesic pathways that could be explored for this compound.

Antimicrobial and Antitubercular Properties

The sulfur-containing scaffold of this compound has prompted interest in its potential antimicrobial and antitubercular activities.

Evaluation of Antibacterial Efficacy Against Pathogenic Strains

Direct experimental data on the antibacterial efficacy of this compound against specific pathogenic strains is limited in the reviewed literature. However, research on related compounds offers some indications.

Phenylacetic acid itself has been shown to possess antimicrobial properties. mdpi.com Furthermore, a study on 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) and its metal complexes demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. nih.govpopline.org This suggests that the inclusion of a phenylthio moiety can be compatible with antimicrobial activity.

Derivatives of 2-phenyl-chromen-4-one have also been synthesized and tested for their antibacterial and antifungal activities against various human and plant pathogens. researchgate.net While these compounds are structurally distinct from this compound, the presence of a phenyl group is a common feature.

Exploration of Antifungal and Antiviral Spectrum

While direct studies on the antifungal and antiviral properties of this compound are limited, research on structurally related compounds provides valuable insights. For instance, derivatives of 2-methoxyimino-2-phenylacetic acid have been synthesized and tested against a panel of five pathogenic fungi: Sclerotonia, Botrytis cinerea Pers, Gibberella zeae, Rhizoctorua solani, and Pyricularia oryzae. sioc-journal.cn Certain derivatives demonstrated significant antifungal activities against Sclerotonia, Rhizoctorua solani, Botrytis cinerea Pers, and Gibberella zeae. sioc-journal.cn This suggests that the phenylacetic acid scaffold can be a promising starting point for developing novel antifungal agents.

Similarly, the broader class of phenylacetic acids has shown potential in antifungal applications. Phenylacetic acid itself, isolated from Streptomyces humidus, has demonstrated notable in vitro antifungal activity against the plant pathogen Phytophthora capsici. nih.gov

In the realm of antiviral research, a compound with a similar structural motif was reported to have activity against SARS-CoV-2. An exemplified compound in a patent application showed antiviral activity against SARS-CoV-2 in Vero-E6 cells with an IC50 of 4.05 µM. bioworld.com Furthermore, acetic acid and its derivatives have been shown to inhibit the replication of various enveloped viruses. mdpi.com The antiviral potential of natural products containing a phenylacetic acid core further underscores the promise of this chemical class. mdpi.com

Anticancer and Antiproliferative Effects

Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

The cytotoxic and growth-inhibitory properties of compounds related to this compound have been investigated in several cancer cell lines. Phenylacetate (B1230308) (PA), a related aromatic fatty acid, has been shown to inhibit the growth of three renal cancer cell lines: Caki-1, Os-RC-2, and RCC10. nih.gov Treatment with PA led to a dose-dependent inhibition of cell growth. nih.gov

Derivatives of 2-arylbenzoxazole acetic acid have also been screened for their cytotoxicity against the MCF-7 breast cancer cell line and the HCT-116 human colon cancer cell line. core.ac.uk Several of these compounds exhibited promising cytotoxic effects. core.ac.uk Notably, the presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance the anticancer activity. core.ac.uk

Furthermore, newly synthesized phenoxyacetamide derivatives demonstrated significant cytotoxic efficacy against both MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One particular compound showed potent activity against HepG2 cells with an IC50 value of 1.43 µM, while exhibiting weaker cytotoxicity against non-tumor liver cells. mdpi.com This suggests a degree of selectivity for cancer cells. Synthetic phenylacetamide derivatives have also shown potent cytotoxic effects against MDA-MB-468, PC12, and MCF-7 cancer cell lines. tbzmed.ac.irtbzmed.ac.ir

Table 1: Cytotoxicity of Related Compounds in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Phenylacetate (PA) | Caki-1, Os-RC-2, RCC10 (Renal Cancer) | Growth Inhibition | nih.gov |

| 2-Arylbenzoxazole Acetic Acid Derivatives | MCF-7 (Breast), HCT-116 (Colon) | Cytotoxicity | core.ac.uk |

| Phenoxyacetamide Derivatives | MCF-7 (Breast), HepG2 (Liver) | Cytotoxicity | mdpi.com |

| Phenylacetamide Derivatives | MDA-MB-468, PC12, MCF-7 | Cytotoxicity | tbzmed.ac.irtbzmed.ac.ir |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Investigations into the mechanisms underlying the anticancer effects of related compounds have revealed their ability to induce apoptosis and modulate the cell cycle. Phenylacetate (PA) treatment of renal cancer cells resulted in an increased percentage of cells in the G1 phase of the cell cycle after 24 hours of exposure. nih.gov This G1 arrest was associated with reduced phosphorylation of the retinoblastoma protein (Rb) and decreased CDK2 activity. nih.gov

Similarly, a derivative of 2-(thiophen-2-yl)acetic acid was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours. nih.gov At later time points (48 and 72 hours), an increase in the subG0/G1 fraction was observed, suggesting the induction of apoptosis or necrosis. nih.gov

Studies on 2,4-dichlorophenoxyacetic acid, another related compound, have shown that it induces apoptosis in cerebellar granule cells. nih.gov This process is linked to the release of cytochrome c from the mitochondria and a subsequent increase in caspase-3 activity. nih.gov Synthetic phenylacetamide derivatives have also been found to trigger apoptosis in cancer cells by upregulating the expression of Bax and FasL, and increasing caspase-3 activity. tbzmed.ac.irtbzmed.ac.ir Furthermore, phenylethyl isothiocyanate (PEITC), which shares structural similarities, has been observed to cause G2/M phase cell-cycle arrest and induce apoptosis in LNCaP human prostate cancer cells. nih.gov

In vitro and Ex vivo Studies on Tumor Cell Differentiation

Ex vivo platforms, which use patient-derived tumor tissues, are becoming increasingly valuable for evaluating drug responses in a more clinically relevant setting. nih.govnih.gov These models, such as tumor organotypic spheroids, can be used to test the efficacy of drug combinations and identify biomarkers of response. nih.govmdpi.com For instance, ex vivo studies have been used to test drug combinations in gynecological cancers and HER2 mutant non-small cell lung cancer. nih.govnih.gov These approaches could be applied to investigate the effects of this compound on tumor cell differentiation.

Enzyme and Receptor Interaction Studies

Investigation of Inhibition or Modulation of Specific Enzyme Activities

The interaction of this compound and its analogs with specific enzymes is a key area of mechanistic investigation. Research has shown that derivatives of 2-(thiophen-2-yl)acetic acid can act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a valuable target in both inflammation and cancer therapy. nih.gov Certain synthesized compounds demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov

Phenylacetate (PA) has been found to modulate the activity of cell cycle-related enzymes. In renal cancer cells, PA treatment led to a key role in the inactivation of CDK2. nih.gov This highlights the potential for phenylacetic acid derivatives to target specific kinases involved in cancer progression.

Furthermore, the general structure of this compound makes it a candidate for interaction with a variety of enzymes and receptors. Its structural features are considered promising for the design of agents that target enzymes involved in inflammatory and pain-related conditions. chemimpex.com

Ligand-Receptor Binding and Allosteric Modulation Analyses

Currently, there is no available research detailing the ligand-receptor binding profile of this compound. Studies that would elucidate its affinity for specific biological receptors or its capacity to act as an allosteric modulator are absent from the scientific record.

Insights into Drug-Target Interactions and Binding Affinities

Comprehensive analyses of the drug-target interactions and binding affinities of this compound have not been published. The specific molecular targets through which this compound might exert a biological effect, and the strength of such interactions, have not been determined.

Other Emerging Biological Activities and Therapeutic Indications

Exploratory research into other potential therapeutic applications for this compound is also limited.

Neuropharmacological Relevance and Modulation of Neuromodulators

There is no current scientific literature to support any neuropharmacological relevance of this compound. Its effects on the central nervous system or its potential to modulate the activity of key neuromodulators have not been investigated in published studies.

Potential in Addressing Metabolic Disorders

The potential role of this compound in the context of metabolic disorders has not been a subject of published scientific inquiry. There is no data to suggest its involvement in metabolic pathways or its efficacy in addressing conditions such as diabetes or obesity.

Antioxidant Activity and Free Radical Scavenging

While the chemical structure of this compound might suggest a potential for antioxidant activity, there are no empirical studies or published data to confirm its capacity for free radical scavenging or to quantify any antioxidant effects.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for Biological Efficacy

The biological efficacy of 2-(4-(phenylthio)phenyl)acetic acid is governed by the specific arrangement of its constituent atoms and functional groups. A thorough analysis of its structure reveals key features that are likely to be critical for its biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features are hypothesized to be:

The Carboxylic Acid Group: The acetic acid moiety (-CH₂COOH) is a critical feature, likely acting as a hydrogen bond donor and acceptor. This group can ionize at physiological pH, forming a carboxylate anion which can engage in electrostatic interactions with positively charged residues in a biological target, such as an enzyme's active site or a receptor's binding pocket.

The Phenylthio Linker: The thioether linkage (-S-) provides a degree of flexibility to the molecule, allowing the two phenyl rings to adopt various conformations. The sulfur atom itself, with its lone pairs of electrons, can also participate in hydrogen bonding or other non-covalent interactions.

The potency and selectivity of this compound can be modulated by introducing various substituents at different positions on the phenyl rings. While specific experimental data for this exact compound is not extensively available in the public domain, general principles of medicinal chemistry allow for informed hypotheses.

Studies on related aryl acetic acid derivatives have shown that electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group, can alter the electronic distribution of the molecule, potentially enhancing its interaction with a target or affecting its metabolic stability. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, could also influence activity, though the effect is target-dependent.

The following table illustrates a hypothetical analysis of substituent effects on the potency of this compound analogs, based on general principles observed in similar chemical series.

| Substituent (R) | Position | Electronic Effect | Hypothesized Impact on Potency |

| H | - | Neutral | Baseline |

| 4'-Cl | para on phenylthio ring | Electron-withdrawing | Potential increase |

| 4'-OCH₃ | para on phenylthio ring | Electron-donating | Potential decrease or increase |

| 3'-CF₃ | meta on phenylthio ring | Strong electron-withdrawing | Potential significant increase |

| 2-F | ortho on acetic acid phenyl ring | Electron-withdrawing | Potential increase, may affect conformation |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

While this compound itself is not chiral, the introduction of a substituent at the alpha-carbon of the acetic acid moiety would create a stereocenter. For instance, the related compound 2-phenylpropionic acid exists as two enantiomers, (R)- and (S)-. In many biological systems, stereochemistry plays a crucial role, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other. nih.govmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For derivatives of this compound, it is highly probable that if a chiral center is introduced, the biological activity will be stereospecific. The (S)-configuration of many profen drugs (a class of 2-arylpropionic acid NSAIDs) is typically the more active enantiomer. It is therefore reasonable to hypothesize that for chiral derivatives of this compound, one enantiomer would be biologically more active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

The development of a QSAR model for a series of this compound analogs would involve several key steps:

Data Set Preparation: A dataset of compounds with their corresponding experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled. The chemical structures would be accurately represented, and the data would be curated to ensure consistency. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. mdpi.com

An illustrative QSAR model for a hypothetical series of this compound analogs might take the following form:

log(1/IC₅₀) = 0.75 * ClogP - 0.23 * (ASA) + 1.2 * (LUMO) + 2.5

Where:

ClogP represents the calculated octanol-water partition coefficient (a measure of lipophilicity).

ASA is the solvent accessible surface area.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

This equation suggests that higher lipophilicity and a higher LUMO energy are beneficial for activity, while a larger solvent accessible surface area is detrimental.

A developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Key validation metrics include:

Coefficient of determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit.

Leave-one-out cross-validated R² (q²): This is a measure of the internal predictive ability of the model. For a robust model, the difference between R² and q² should not be large.

External validation: The model's predictive performance is assessed using an external set of compounds that were not used in the model development. The predictive R² (R²pred) is calculated for this set. mdpi.com

The following table presents a hypothetical summary of statistical parameters for a QSAR model developed for a series of this compound analogs.

| Parameter | Value | Interpretation |

| R² | 0.85 | Good internal correlation |

| q² | 0.72 | Good internal predictive ability |

| R²pred | 0.68 | Acceptable external predictive ability |

| F-statistic | 120.5 | Statistically significant model |

| p-value | < 0.001 | High confidence in the model |

This table is illustrative and presents hypothetical data for a QSAR model.

Advanced Computational Chemistry Approaches

Beyond QSAR, a suite of advanced computational techniques can provide deeper insights into the behavior of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could elucidate key electronic properties that govern its reactivity and interaction with biological targets. A study on 2-thiophene carboxylic acid thiourea (B124793) derivatives using DFT provides a relevant parallel. researchgate.netmdpi.com

Calculated Electronic Properties (Hypothetical for this compound):

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule's surface | Identifies regions prone to electrophilic or nucleophilic attack, crucial for understanding intermolecular interactions. |

DFT calculations would likely reveal that the electron-rich sulfur atom and the carboxylate group are key sites for interaction. The MEP map would visualize the negative potential around the carboxylic acid and the phenyl rings, suggesting sites for hydrogen bonding and other electrostatic interactions with a receptor. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

In a hypothetical docking study of this compound with a target like cyclooxygenase (COX), a known target for many anti-inflammatory drugs, the following interactions might be observed:

The carboxylate group of the acetic acid moiety could form crucial hydrogen bonds with key residues in the active site, such as Arginine and Tyrosine.

The phenyl rings could engage in hydrophobic and π-π stacking interactions with nonpolar residues.

The flexible thioether linkage would allow the molecule to adopt a conformation that optimizes its fit within the binding pocket.

Hypothetical Docking Results for this compound with COX-2:

| Interacting Residue | Interaction Type |

| Arg120 | Hydrogen Bond, Salt Bridge |

| Tyr355 | Hydrogen Bond |

| Val523 | Hydrophobic Interaction |

| Phe518 | π-π Stacking |

These predicted interactions would provide a structural basis for its potential inhibitory activity and guide modifications to enhance binding affinity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. An MD simulation of this compound bound to a target protein would offer insights beyond the static picture provided by docking. Studies on phenyl-piperazine scaffolds have demonstrated the utility of MD simulations in understanding complex kinetics and conformational changes. nih.govnih.gov

An MD simulation would track the trajectory of the atoms in the system, allowing for the analysis of:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.

These simulations could reveal, for example, that the thioether linkage in this compound imparts a degree of conformational flexibility that allows it to adapt to subtle changes in the receptor's binding site, potentially contributing to a more stable and prolonged interaction.

In silico Prediction of Potential Biological Targets and Pathways

In the absence of extensive experimental data, computational methods can be employed to predict potential biological targets for a given compound. This can be achieved through various approaches, including ligand-based methods (comparing the compound to known active molecules) and structure-based methods (docking the compound against a panel of known protein structures).

For this compound, a similarity search using its chemical structure might identify known inhibitors of enzymes such as cyclooxygenases, lipoxygenases, or certain nuclear receptors like PPARs, which are implicated in inflammation. A reverse docking approach, where the compound is docked into the binding sites of numerous proteins, could further expand the list of potential targets. pharmacophorejournal.com The results of such in silico screening would generate a prioritized list of proteins for subsequent experimental validation.

Quantum Chemical Calculations for Reactivity and Interaction Mechanisms

Quantum chemical calculations, which include methods like DFT, can be used to delve deeper into the reactivity and interaction mechanisms of this compound. These calculations can provide detailed information about:

Transition States: To understand the energy barriers of chemical reactions, which is relevant if the compound acts as a covalent inhibitor.

Reaction Pathways: To elucidate the step-by-step mechanism of interaction with a biological target.

Intermolecular Interaction Energies: To quantify the strength of different types of interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the receptor.

By analyzing the electronic structure and reactivity indices, quantum chemical calculations can explain why certain parts of the molecule are more reactive than others and how it might interact with specific amino acid residues in a protein's active site.

Metabolism and Pharmacokinetics

Biotransformation Pathways of 2-(4-(Phenylthio)phenyl)acetic Acid

The metabolism of this compound is characterized by both Phase I and Phase II reactions, which work to increase its water solubility and facilitate its excretion from the body.

Identification of Major Metabolites

Studies have identified several metabolites of this compound. The primary metabolic transformations include hydroxylation and conjugation. In studies conducted in horses, the major urinary metabolite was found to be the ester glucuronide of the parent compound. nih.gov Unchanged fenclofenac (B1672494) and a monohydroxylated form, 5-hydroxyfenclofenac, were also identified as minor metabolites. nih.gov

While direct studies on this compound are limited, insights can be drawn from related compounds like diclofenac, another non-steroidal anti-inflammatory drug (NSAID). For diclofenac, hydroxylation at the 4' and 5 positions of the phenyl ring are major metabolic routes. nih.govnih.gov These hydroxylated metabolites can be further processed.

Table 1: Major Identified Metabolites of this compound and Related Compounds

| Parent Compound | Metabolite | Metabolic Reaction | Species Studied |

| This compound (Fenclofenac) | Fenclofenac ester glucuronide | Glucuronidation | Horse |

| This compound (Fenclofenac) | 5-hydroxyfenclofenac | Hydroxylation | Horse |

| Diclofenac | 4'-hydroxydiclofenac | Hydroxylation | Human, Mouse |

| Diclofenac | 5-hydroxydiclofenac | Hydroxylation | Human, Mouse |

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

Cytochrome P450 (CYP) enzymes play a crucial role in the Phase I metabolism of many xenobiotics, including phenylacetic acid derivatives. For the related compound diclofenac, CYP2C9 is primarily responsible for the formation of the 4'-hydroxy metabolite, while CYP3A4 catalyzes the formation of the 5-hydroxy metabolite. nih.govnih.gov It is plausible that similar CYP isozymes are involved in the hydroxylation of this compound.

In addition to CYP enzymes, other enzyme systems contribute to the metabolism of related compounds. For instance, the metabolism of 2-phenylethylamine to phenylacetic acid involves aldehyde dehydrogenase and aldehyde oxidase. nih.gov

Conjugation Reactions and Their Significance

Conjugation, or Phase II metabolism, is a significant pathway for this compound. The most prominent conjugation reaction is glucuronidation. uomus.edu.iq The formation of an ester glucuronide of fenclofenac has been identified as the major metabolic pathway in horses, accounting for a substantial portion of the administered dose. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid molecule to the carboxylic acid group of the drug, significantly increasing its water solubility and facilitating its renal excretion. nih.govuomus.edu.iq For diclofenac, UGT2B7 is the primary enzyme responsible for forming its acyl glucuronide. nih.gov

These acyl glucuronides can sometimes be reactive metabolites. patsnap.com While generally leading to detoxification, in some cases, these conjugates can undergo acyl migration and form protein adducts, a process that has been linked to the toxicity of some NSAIDs. nih.govpatsnap.com

Impact on Endogenous Metabolic Pathways

The administration of this compound can influence certain endogenous metabolic pathways.

Influence on Urea (B33335) Cycle and Nitrogen Excretion

Phenylacetic acid derivatives can impact nitrogen excretion. Phenylacetate (B1230308) itself is known to provide an alternative pathway for nitrogen disposal. medscape.com It is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted in the urine, effectively removing nitrogen from the body. This mechanism is utilized therapeutically in the management of urea cycle disorders to reduce the burden on the dysfunctional cycle. medscape.com While direct evidence for this compound is not available, its structural similarity to phenylacetate suggests a potential, though likely minor, interaction with this pathway. The primary route of nitrogen excretion remains the urea cycle, which converts ammonia (B1221849) to the less toxic urea. dovepress.comnih.gov

Interaction with Phenylalanine Metabolism Pathways

Phenylalanine is an essential amino acid that is normally metabolized to tyrosine by phenylalanine hydroxylase. In certain metabolic disorders like phenylketonuria (PKU), this pathway is deficient, leading to the accumulation of phenylalanine and its conversion to phenylpyruvate and subsequently phenylacetate. hmdb.ca While there is no direct evidence to suggest that this compound directly interferes with the primary enzymatic steps of phenylalanine metabolism, its structural similarity to phenylacetate, a key metabolite in alternative phenylalanine pathways, is noteworthy.

Pharmacokinetic Profiles

Comprehensive data on the pharmacokinetic profile of this compound is not available in the current body of scientific literature. The subsequent sections outline the specific areas where information is lacking.

Absorption and Distribution Characteristics

There is no specific data available concerning the absorption and distribution of this compound in biological systems. Studies detailing its uptake, bioavailability, and dissemination to various tissues and organs have not been publicly reported.

Elimination Routes and Rates

Information regarding the elimination routes and rates for this compound is not documented. Key pharmacokinetic parameters such as its biological half-life, clearance rate, and the primary pathways of excretion (e.g., renal or fecal) have not been established.

Potential Applications in Diverse Research Fields

Pharmaceutical Development and Drug Discovery

In the pharmaceutical arena, 2-(4-(Phenylthio)phenyl)acetic acid and its derivatives are instrumental in the quest for new and improved therapeutic agents. The presence of the phenylthio group and the acetic acid moiety provides a scaffold that can be readily modified to interact with various biological targets. chemimpex.com

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comtocopharm.com An important example is its role in the preparation of Zaltoprofen, a potent anti-inflammatory drug. The related compound, 2-(3-(Carboxymethyl)-4-(phenylthio)-phenyl)propanoic acid, is a direct intermediate in the synthesis of Zaltoprofen. chemicalbook.com This highlights the utility of the phenylthioacetic acid backbone in constructing non-steroidal anti-inflammatory drugs (NSAIDs).

The broader class of phenylacetic acid derivatives are fundamental starting materials for a wide array of pharmaceuticals. mdpi.com These include drugs such as bendazol, camylofin, and lorcainide. mdpi.comwikipedia.org The versatility of the phenylacetic acid structure allows for the creation of diverse pharmacological agents.

| Pharmaceutical Intermediate | Resulting Drug | Therapeutic Class |

| 2-(3-(Carboxymethyl)-4-(phenylthio)-phenyl)propanoic Acid | Zaltoprofen | Anti-inflammatory chemicalbook.com |

| Phenylacetic acid derivatives | Bendazol, Camylofin, Lorcainide | Various mdpi.comwikipedia.org |

The core structure of this compound is a valuable template for the design and synthesis of new therapeutic agents. Researchers have explored its derivatives for various pharmacological activities, including antimicrobial and anticancer properties. nih.gov For instance, derivatives of 2-phenyl-2-(phenylthio)acetic acid have demonstrated significant antimicrobial efficacy against various bacterial strains.

Furthermore, the synthesis of novel 2-phenylthiazole-4-carboxamide (B13865131) derivatives, which can be conceptually related to phenylacetic acid structures, has yielded compounds with potential cytotoxic activity against human cancer cell lines. nih.gov The exploration of different substituents on the phenyl ring and modifications of the acetic acid side chain are key strategies in developing new drug candidates. nih.govnih.gov

The development of analogs from existing drug molecules is a common strategy to improve efficacy and reduce side effects. The this compound scaffold is well-suited for such analog development. chemimpex.com By systematically modifying the structure, researchers can fine-tune the compound's properties to enhance its therapeutic potential.

For example, the structural characteristics of this compound and its analogs may lead to improved efficacy and a better side-effect profile compared to existing anti-inflammatory and analgesic agents. chemimpex.com This makes it an attractive starting point for developing next-generation drugs in these therapeutic areas.

Agrochemical Innovation

The utility of this compound extends into the field of agrochemical research, where it contributes to the development of more effective and environmentally conscious pesticides and herbicides. chemimpex.com

Phenylacetic acid derivatives have been investigated for their potential as microbicidal and insecticidal agents for agricultural and horticultural use. google.com The core structure can be modified to create compounds with potent activity against plant pathogens and pests. google.com Research has shown that certain phenylacetic acid derivatives exhibit significant activity in controlling plant diseases and insect pests while being safe for the target crops. google.com

The herbicidal properties of compounds related to phenylacetic acid are also well-documented. For example, (2,4-Dichlorophenoxy)acetic acid (2,4-D) is a widely used herbicide for controlling broadleaf weeds. nih.govresearchgate.net While not a direct derivative, the fundamental phenoxyacetic acid structure highlights the potential of this chemical class in developing new herbicidal agents.

| Agrochemical Application | Target | Key Structural Feature |

| Microbicidal/Insecticidal Agent | Plant pathogens and pests | Phenylacetic acid derivatives google.com |

| Herbicide | Broadleaf weeds | Phenoxyacetic acid structure nih.govresearchgate.net |

Furthermore, understanding the environmental fate and effects of these chemical classes is crucial. researchgate.net Research into the degradation and persistence of compounds like 2,4-D in soil and water provides valuable insights for designing new agrochemicals with improved environmental compatibility. researchgate.net The goal is to develop products that are highly effective against target pests while minimizing harm to non-target organisms and ecosystems.

Material Science and Polymer Chemistry

The intrinsic properties of this compound, such as its aromatic nature and the presence of a sulfur-containing functional group, make it a candidate for incorporation into polymer structures to potentially enhance their performance characteristics.

Exploration in the Synthesis of Novel Polymer Materials

Research in material science is exploring the use of this compound as a monomer or a modifying agent in the synthesis of new polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as esterification and amidation, allowing for its integration into polyester (B1180765) and polyamide backbones, respectively. The phenylthio group is anticipated to impart specific functionalities to the resulting polymer.

While detailed research on the synthesis of specific polymers incorporating this compound is not widely published in publicly accessible literature, the theoretical potential for its use in creating novel materials is recognized within the scientific community. The compound's structure suggests it could be a valuable component in the design of high-performance polymers.

Contribution to Enhanced Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of the phenylthio moiety from this compound into a polymer matrix is hypothesized to enhance several material properties. The presence of aromatic rings typically increases the rigidity of polymer chains, which can lead to improved thermal stability and mechanical strength. The sulfur atom in the phenylthio group can also contribute to higher thermal stability.

Currently, specific data from experimental studies detailing the quantitative improvements in thermal stability (e.g., glass transition temperature, decomposition temperature) or mechanical strength (e.g., tensile strength, Young's modulus) of polymers containing this compound are limited in publicly available scientific literature.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increase | Introduction of aromatic rings and a sulfur linkage into the polymer backbone. |

| Mechanical Strength | Increase | Increased polymer chain rigidity due to the presence of aromatic structures. |

| Refractive Index | Increase | The presence of the sulfur atom and aromatic rings can increase the refractive index of the material. |

| Adhesion | Improvement | The polar carboxylic acid group and the sulfur atom could enhance adhesion to various substrates. |

Analytical Chemistry Methodologies

In the field of analytical chemistry, the unique chemical structure of this compound lends itself to potential applications in the development of advanced separation and detection techniques.

Utilization in Advanced Chromatographic Separations

While specific applications are not extensively documented, this compound could theoretically be utilized in advanced chromatographic separations in several ways. Its polarity and ability to participate in hydrogen bonding, pi-pi interactions, and dipole-dipole interactions suggest its potential as a component of a stationary phase in high-performance liquid chromatography (HPLC). A stationary phase functionalized with this compound could offer unique selectivity for the separation of complex mixtures.

Furthermore, its carboxylic acid group allows for its use as a derivatizing agent. By reacting with specific analytes, it can enhance their detectability or improve their chromatographic behavior, for instance, by increasing their hydrophobicity for reversed-phase chromatography.

Development of Spectroscopic and Spectrometric Detection and Quantification Methods

The aromatic rings and the sulfur atom in this compound provide characteristic spectroscopic signatures that can be exploited for detection and quantification. In spectroscopic methods, the phenyl groups will exhibit strong absorbance in the ultraviolet (UV) region, which can be utilized for its quantification using UV-Vis spectroscopy.

In the context of mass spectrometry, the compound's relatively stable molecular ion and predictable fragmentation patterns upon ionization would facilitate its identification and quantification in complex matrices. When used as a derivatizing agent, it would introduce a specific mass tag to the analyte of interest, aiding in its selective detection.

Table 2: Spectroscopic and Spectrometric Properties of this compound for Analytical Applications

| Analytical Technique | Potential Application | Relevant Structural Feature |

| UV-Vis Spectroscopy | Quantification | Phenyl groups (strong UV absorbance) |

| Infrared (IR) Spectroscopy | Structural Elucidation | C=O (carbonyl), O-H (hydroxyl), C-S (thioether) stretching vibrations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Distinct signals for aromatic and aliphatic protons and carbons |

| Mass Spectrometry (MS) | Identification and Quantification | Stable molecular ion and characteristic fragmentation patterns |

Note: This table outlines the potential analytical applications based on the inherent spectroscopic and spectrometric properties of the molecule. Detailed methodological studies employing this compound are not widely reported.

Future Perspectives and Research Directions

Unexplored Therapeutic Avenues for 2-(4-(Phenylthio)phenyl)acetic Acid

While this compound has been investigated for its anti-inflammatory and analgesic properties, its therapeutic potential may extend to other areas. chemimpex.com The presence of the thioether linkage, a structural motif found in various biologically active molecules, suggests a broader pharmacological scope. nih.govtaylorandfrancis.com

The thiol group, a related functional group, is present in numerous drugs and exhibits a range of beneficial properties, including the ability to reduce radicals, replenish cellular thiol pools, and chelate heavy metals. mst.edunih.govimrpress.com These characteristics are crucial in managing conditions associated with oxidative stress and metal toxicity. nih.gov Future research could explore whether derivatives of this compound can be designed to harness similar activities. For instance, investigating its potential as a radical scavenger or a prodrug for delivering therapeutic thiols could open up new treatment possibilities for a variety of diseases. mst.edunih.gov

Furthermore, the structural similarity of this compound to other phenylacetic acid derivatives with known biological activities, such as anticancer and antimicrobial effects, provides a rationale for screening it against a wider range of therapeutic targets. mdpi.comfrontiersin.org For example, some thiophene-based acetic acid derivatives have shown inhibitory activity against enzymes like mPGES-1, which are implicated in both inflammation and cancer. nih.gov This suggests that this compound and its analogues could be evaluated for their effects on similar enzymatic pathways.

Integration of High-Throughput Screening and Omics Technologies in Research

To accelerate the discovery of new therapeutic applications for this compound and its derivatives, the integration of high-throughput screening (HTS) and "omics" technologies is crucial. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, significantly speeding up the initial stages of drug discovery.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive understanding of the molecular mechanisms underlying a compound's effects. nih.govresearchgate.net By analyzing changes in gene expression, protein levels, and metabolic profiles in response to treatment with this compound derivatives, researchers can identify novel molecular targets and pathways. mdpi.com This systems biology approach can reveal unexpected therapeutic opportunities and provide a more complete picture of a compound's biological activity. nih.gov

For instance, a multi-omics approach could be used to study the effects of these compounds on cancer cell lines, potentially identifying new biomarkers for treatment response or novel mechanisms of action. nih.gov This data-rich approach can guide the rational design of more potent and selective derivatives, optimizing their therapeutic potential.

Green Chemistry Approaches and Sustainable Synthesis of Derivatives

The increasing focus on environmental sustainability in the chemical industry necessitates the development of green chemistry approaches for the synthesis of this compound and its derivatives. coherentmarketinsights.com Traditional methods for synthesizing thioethers and acetic acid derivatives can involve harsh reagents and generate significant waste. mdpi.com

Recent research has focused on developing more environmentally friendly synthetic routes. For thioether synthesis, methods that avoid the use of foul-smelling and air-sensitive thiols by employing thiol-free reagents like xanthates are being explored. mdpi.comresearchgate.net These methods offer advantages such as being odorless, stable, and utilizing low-cost starting materials. mdpi.com Additionally, transition-metal-free and base-free conditions are being developed for these transformations. researchgate.net For the synthesis of acetic acid and its derivatives, bio-based innovations such as fermentation processes using renewable feedstocks are gaining traction as greener alternatives to petrochemical-based methods. coherentmarketinsights.com Other sustainable approaches include the use of energy-efficient catalysts and carbon capture and utilization (CCU) technologies. coherentmarketinsights.com

The development of catalytic systems using earth-abundant metals is another promising area for the sustainable synthesis of poly(thio)ethers. rsc.org Furthermore, solvent-free reaction conditions, as demonstrated in the synthesis of phenolic esters, can significantly reduce the environmental impact of chemical processes. jetir.org The application of these green chemistry principles to the synthesis of this compound derivatives will be crucial for their long-term viability and industrial application.

Multidisciplinary Collaborations for Comprehensive Research Advancements

The comprehensive investigation of this compound and its derivatives requires a multidisciplinary approach, integrating expertise from various scientific fields. Collaborations between medicinal chemists, pharmacologists, biologists, toxicologists, and clinicians are essential for a holistic understanding of these compounds.

Medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. chemimpex.com Pharmacologists and biologists can then evaluate the biological activity of these compounds, elucidate their mechanisms of action, and identify potential therapeutic targets. chemimpex.comnih.gov Toxicologists are crucial for assessing the safety profile of lead compounds, a critical step before human trials. nih.gov

Furthermore, collaborations with data scientists and bioinformaticians are becoming increasingly important for analyzing the large datasets generated from omics studies and high-throughput screening. nih.gov Ultimately, successful clinical development relies on strong partnerships between academic researchers and the pharmaceutical industry to navigate the complex regulatory landscape and bring new therapies to patients. researchgate.net Such multidisciplinary collaborations will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(phenylthio)phenyl)acetic acid, and what key reagents/conditions are critical for its preparation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(phenylthio)acetic acid derivatives can be synthesized by reacting thiophenol with 2-bromoacetic acid in a basic medium (e.g., aqueous NaHCO₃) . Purification often employs column chromatography (e.g., silica gel) and solvents like ethyl acetate/hexane mixtures. Key intermediates, such as 2-(phenylthio)acetyl chloride, are generated using oxalyl chloride and subsequently reacted with substituted anilines to form target compounds .

Q. How is structural characterization of this compound performed to confirm its purity and stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For crystalline derivatives, single-crystal X-ray diffraction (as in the case of related phenylacetic acid analogs) provides definitive structural confirmation .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Reverse-phase C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) optimize separation . Gas Chromatography-Mass Spectrometry (GC-MS) is also viable for volatile derivatives after derivatization (e.g., silylation).

Advanced Research Questions

Q. How can the synthetic yield of this compound derivatives be optimized, particularly for stereochemically complex analogs?

- Methodological Answer : Yield optimization often requires:

- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates during multi-step syntheses .

- Catalytic systems : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-thioether bond formation .

- Temperature control : Reactions under inert atmospheres (N₂/Ar) at controlled temperatures (e.g., 0–5°C for acid chloride formation) .

Q. What mechanistic insights explain the bioactivity of this compound derivatives against Mycobacterium tuberculosis?

- Methodological Answer : In vitro studies suggest that the phenylthio moiety enhances membrane permeability, while the acetic acid group chelates metal ions critical for bacterial enzymatic function . Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) improve potency against drug-resistant strains .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) show degradation via hydrolysis of the thioether bond under acidic conditions (pH <3). Neutral to basic buffers (pH 7–9) enhance stability, as evidenced by HPLC monitoring over 28 days .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction intermediates and transition states. Tools like Retrosynthesis Analysis Software (e.g., AiZynthFinder) leverage reaction databases to propose feasible routes for derivatives .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Cross-validate data using standardized assays (e.g., microbroth dilution for antimicrobial activity ). Ensure compound purity (>95% by HPLC) and confirm stereochemistry, as racemic mixtures may yield conflicting results. Compare IC₅₀ values against positive controls (e.g., isoniazid for tuberculosis studies) .

Q. What strategies resolve inconsistencies in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Use orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.